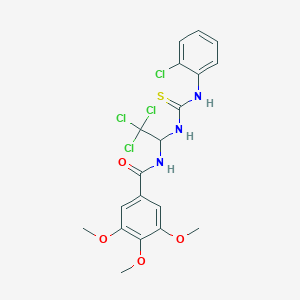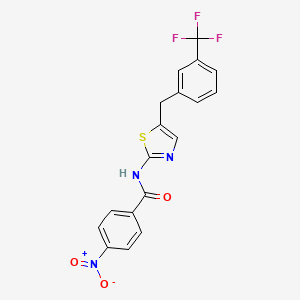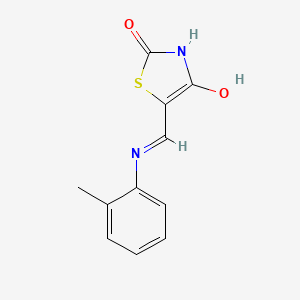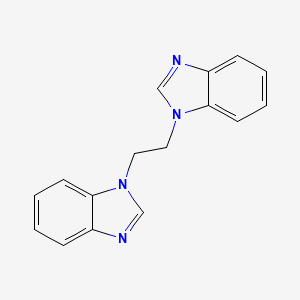![molecular formula C29H23F3N4S B15078867 2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B15078867.png)
2,6-Diphenyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with phenyl groups at positions 2 and 6, and a piperazinyl group at position 4. The piperazinyl group is further substituted with a trifluoromethylphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Suzuki coupling reactions using phenylboronic acid and palladium catalysts.
Introduction of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through further nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield derivatives with new substituents at specific positions on the molecule.
Scientific Research Applications
2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: This compound is of interest for its potential as a therapeutic agent. It may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.
Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms in which it is involved.
Chemical Biology: It can be used to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and may exhibit similar biological activities.
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds also share structural similarities and may have comparable applications in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds are structurally related and may be used in similar research contexts.
Uniqueness
2,6-DIPHENYL-4-(4-(3-(TRIFLUOROMETHYL)PH)-1-PIPERAZINYL)THIENO(2,3-D)PYRIMIDINE is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its biological activity and chemical properties. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding the structure-activity relationships in this class of compounds.
Properties
Molecular Formula |
C29H23F3N4S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2,6-diphenyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C29H23F3N4S/c30-29(31,32)22-12-7-13-23(18-22)35-14-16-36(17-15-35)27-24-19-25(20-8-3-1-4-9-20)37-28(24)34-26(33-27)21-10-5-2-6-11-21/h1-13,18-19H,14-17H2 |
InChI Key |
INNBJRQSBFPCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C4C=C(SC4=NC(=N3)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078802.png)


![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078834.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15078838.png)

![(2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B15078844.png)
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B15078850.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15078865.png)

